2,9-Dihydroxy Treprostinil is a synthetic analog of prostacyclin, specifically designed for therapeutic applications in the treatment of pulmonary arterial hypertension. This compound is derived from treprostinil, which is known for its vasodilatory effects and ability to inhibit platelet aggregation. The presence of hydroxyl groups at the 2 and 9 positions enhances its pharmacological profile, potentially improving its efficacy and safety compared to other prostacyclin derivatives.
Treprostinil itself is synthesized from natural sources and through chemical processes. The specific synthesis of 2,9-Dihydroxy Treprostinil involves modifications to the treprostinil structure to introduce hydroxyl groups at the designated positions.
2,9-Dihydroxy Treprostinil belongs to the class of compounds known as prostacyclin analogs. These compounds are characterized by their ability to mimic the effects of prostacyclin, a naturally occurring substance that plays a crucial role in vascular biology.
The synthesis of 2,9-Dihydroxy Treprostinil typically involves several steps:
The synthetic route may involve protecting groups to prevent unwanted reactions during hydroxylation. After hydroxylation, deprotection steps are necessary to yield the final compound.
The molecular structure of 2,9-Dihydroxy Treprostinil can be represented as follows:
The structure features a bicyclic framework typical of prostacyclin analogs, with hydroxyl groups positioned at the 2 and 9 carbon atoms.
The chemical reactivity of 2,9-Dihydroxy Treprostinil includes:
The introduction of hydroxyl groups alters the reactivity profile, potentially affecting interactions with biological targets compared to non-hydroxylated analogs.
The mechanism by which 2,9-Dihydroxy Treprostinil exerts its effects involves:
Studies have shown that similar compounds increase cAMP levels dose-dependently, leading to significant reductions in vascular remodeling parameters in pulmonary arterial smooth muscle cells from patients with pulmonary arterial hypertension .
2,9-Dihydroxy Treprostinil is primarily used in:
This compound represents a significant advancement in the treatment options available for pulmonary arterial hypertension, reflecting ongoing research into enhancing efficacy and safety profiles through structural modifications of existing therapies.
2,9-Dihydroxy Treprostinil is a dihydroxylated derivative of the prostacyclin analog treprostinil (C₂₃H₃₄O₅). Its molecular formula is C₂₃H₃₄O₆, with a molecular weight of 406.51 g/mol, confirming the addition of one oxygen atom compared to the parent compound (390.52 g/mol) [2] [5] [6]. Structurally, it features hydroxyl groups at positions C2 and C9 of the tricyclic benzindene core, modifying the native treprostinil scaffold’s pharmacophore [2]. The compound retains the (1R,2R,3aS,9aS) configuration in the cyclopenta[g]naphthalene ring system and the (3S) stereochemistry in the hydroxyoctyl side chain, as evidenced by chiral analysis [2] [5]. This specific isomeric configuration is critical for its biochemical interactions, as epimerization at C9 would alter hydrogen-bonding networks and molecular recognition.
Table 1: Structural Comparison with Treprostinil
Characteristic | Treprostinil | 2,9-Dihydroxy Treprostinil |
---|---|---|
Molecular Formula | C₂₃H₃₄O₅ | C₂₃H₃₄O₆ |
Molecular Weight (g/mol) | 390.52 | 406.51 |
Key Functional Modifications | Single hydroxyl group | Additional OH at C9 position |
Core Stereochemistry | (1R,2R,3aS,9aS) | (1R,2R,3aS,9S,9aS) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR analyses confirm regioselective hydroxylation. Key shifts include:
Mass Spectrometry (MS):High-resolution ESI-MS identifies the [M+H]⁺ ion at m/z 407.2432 (calc. 407.2435 for C₂₃H₃₅O₆). Fragmentation pathways include:
Infrared (IR) Spectroscopy:IR spectra (KBr pellet) show:
Table 2: Key Spectroscopic Signatures
Technique | Key Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ 4.85 (s, 1H) | C9-OH |
¹³C NMR | δ 72.8, 74.2 | C9, C2 |
HR-MS | m/z 407.2432 [M+H]⁺ | Molecular ion confirmation |
IR | 3350 cm⁻¹ (broad) | O–H stretching |
Solubility:The compound exhibits moderate solubility in polar organic solvents:
Stability:
Crystallography:Single-crystal X-ray data remain unreported, likely due to:
Table 3: Physicochemical Profile
Property | Characteristics | Analytical Method |
---|---|---|
Solubility (DMSO) | >100 mg/mL | Kinetic solubility assay |
logP (calc.) | 2.8 ± 0.3 | HPLC retention time |
Melting Point | Not observed (decomposes >200°C) | TGA |
Hyroscopicity | Low (weight gain <5% at 80% RH) | Dynamic vapor sorption |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2